molecular formula C13H11ClN2O2 B11690483 4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

Cat. No.: B11690483
M. Wt: 262.69 g/mol
InChI Key: BKUJWAHCCKUJRA-OVCLIPMQSA-N
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Description

4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.

    Material Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and material development.

    Biological Studies: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with biological targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H11ClN2O2/c1-9-2-7-12(18-9)8-15-16-13(17)10-3-5-11(14)6-4-10/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

BKUJWAHCCKUJRA-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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